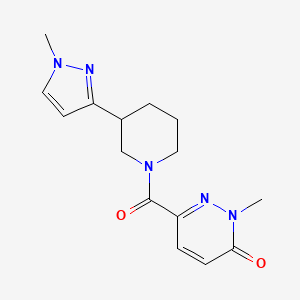

2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

The compound 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one features a pyridazinone core substituted at position 2 with a methyl group and at position 6 with a 3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl moiety. This structure combines a heterocyclic pyridazinone ring with a piperidine-carbonyl-pyrazole side chain, which may enhance biological activity, solubility, or metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

2-methyl-6-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-18-9-7-12(16-18)11-4-3-8-20(10-11)15(22)13-5-6-14(21)19(2)17-13/h5-7,9,11H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMQKGVGMBVRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

Attachment of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: Studies focus on its effects on different physiological pathways, including its potential as an anti-inflammatory or anticancer agent.

Chemical Biology: The compound is used to probe biological systems and understand the mechanisms of disease.

Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Structural Analogs of Pyridazinone Derivatives

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure: Pyridazine ring with piperidine and pyrazole substituents at positions 3 and 6, lacking the pyridazinone core and carbonyl group present in the target compound .

- Simpler synthesis route involving direct substitution, as described in .

2-Methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one

- Key Differences :

6-(Substituted Phenyl)pyridazin-3(2H)-ones

- Examples : 6-(2-Chlorophenyl)-, 6-(4-Ethylphenyl)-, and 6-(p-Tolyl)pyridazin-3(2H)-ones .

- Key Differences :

Functional Group Impact on Properties

Biological Activity

The compound 2-methyl-6-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapies and kinase inhibition. This article explores its biological activity, including synthesis, pharmacological properties, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.40 g/mol. The structural components include a pyridazine core, a piperidine ring, and a pyrazole moiety, which are known to influence the compound's biological interactions.

1. Kinase Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant kinase inhibitory activity. For instance, certain pyrazole derivatives have shown selectivity against various kinases involved in cancer progression, such as c-Met and Bcr-Abl kinases. The IC50 values for these inhibitors often fall within the low nanomolar to micromolar range, indicating potent activity against targeted kinases .

| Compound | Target Kinase | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | c-Met | 0.005 | High |

| Compound B | Bcr-Abl | 0.36 | Moderate |

| 2-Methyl-6-(...) | TBD | TBD | TBD |

2. Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in these cell lines .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HCT116 cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Case Study 2: Selective Kinase Inhibition

Another study focused on the selectivity profile of related compounds against kinases involved in oncogenic signaling pathways. The compound was tested against a panel of over 50 kinases, showing selective inhibition of the c-Met kinase with minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, although specific data for this compound remains limited. Studies indicate that modifications to the pyrazole and piperidine moieties can enhance bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.